Methyl propan-2-yl propanedioate
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Overview
Description
Isopropyl methyl malonate is an organic compound belonging to the class of malonic esters. These esters are derivatives of malonic acid and are characterized by the presence of two ester groups attached to a central carbon atom. Isopropyl methyl malonate is used in various chemical syntheses due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl methyl malonate typically involves the esterification of malonic acid with isopropyl alcohol and methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions to yield the desired ester.
Industrial Production Methods: On an industrial scale, the production of isopropyl methyl malonate follows similar principles but is optimized for higher yields and purity. The process involves continuous esterification in the presence of a catalyst, followed by purification steps such as distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Isopropyl methyl malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a strong base like sodium ethoxide.
Hydrolysis: Acidic or basic hydrolysis of the ester groups yields malonic acid and the corresponding alcohols.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heat, typically around 100-150°C.
Major Products:
Alkylation: Substituted malonic esters.
Hydrolysis: Malonic acid, isopropyl alcohol, and methanol.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Isopropyl methyl malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of substituted acetic acids and other derivatives.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isopropyl methyl malonate in chemical reactions involves the formation of enolate ions. These ions are highly reactive nucleophiles that can undergo various substitution and addition reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Diethyl Malonate: Another malonic ester with similar reactivity but different ester groups.
Dimethyl Malonate: Similar to isopropyl methyl malonate but with two methyl ester groups.
Ethyl Methyl Malonate: Contains one ethyl and one methyl ester group.
Uniqueness: Isopropyl methyl malonate is unique due to the presence of both isopropyl and methyl ester groups, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
63877-42-9 |
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Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-O-methyl 3-O-propan-2-yl propanedioate |
InChI |
InChI=1S/C7H12O4/c1-5(2)11-7(9)4-6(8)10-3/h5H,4H2,1-3H3 |
InChI Key |
WVMXPRWVUFCGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(=O)OC |
Origin of Product |
United States |
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